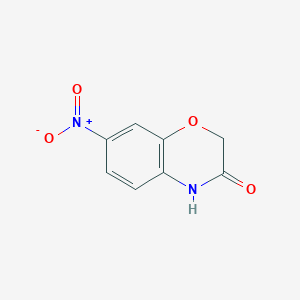

7-nitro-2H-1,4-benzoxazin-3(4H)-one

Beschreibung

Contextualization within Benzoxazinone (B8607429) Chemistry

Benzoxazinones are bicyclic compounds containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. mdpi.com They are considered important synthons in chemistry due to their physiological significance and utility in pharmaceuticals. uomosul.edu.iq The specific placement of the nitro group in 7-nitro-2H-1,4-benzoxazin-3(4H)-one enhances its reactivity, making it a valuable intermediate in the synthesis of other molecules. chemimpex.com

Historical Perspective of Benzoxazinone Research

Research into benzoxazinones has a long history, with early studies focusing on their natural occurrence and biological activities. researchgate.netjocpr.com Over the years, chemists have developed numerous methods for synthesizing these compounds, leading to a deeper understanding of their chemical behavior. organic-chemistry.org This has paved the way for the creation of a wide range of benzoxazinone derivatives with diverse applications. uomosul.edu.iq

Significance of the Nitro-Substituted Benzoxazinone Scaffold in Chemical Research

The addition of a nitro group to the benzoxazinone scaffold has been a significant development in the field. nih.gov The nitro group is electron-withdrawing, which can influence the compound's stability, solubility, and how it interacts with other molecules. researchgate.net This has led to the development of nitro-substituted benzoxazinones with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net

Role as a Key Synthetic Intermediate in Academic and Industrial Applications

This compound is a key intermediate in the synthesis of a variety of other compounds. chemimpex.com It is used in the development of new pharmaceuticals, as well as in the creation of herbicides and other agrochemicals. chemimpex.com Its versatility makes it a valuable tool for researchers in both academic and industrial settings. chemimpex.com For example, it has been used as a starting material for the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, which have shown potential as anticonvulsant agents. nih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C8H6N2O4 |

| Molecular Weight | 194.15 g/mol |

| CAS Number | 54380-77-9 |

| Appearance | Solid |

| InChI | InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) |

| InChIKey | YVGHCFMAEHXPBH-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC2=C(O1)C=C(C=C2)N+[O-] |

Data from PubChem. nih.gov

Research Applications

The unique properties of this compound have led to its use in a variety of research applications, as detailed in the table below.

| Application | Description |

| Pharmaceutical Development | Used as an intermediate in the synthesis of new medications with potential therapeutic effects. chemimpex.com |

| Agricultural Chemistry | Serves as a key intermediate in the synthesis of herbicides for weed management. chemimpex.com |

| Analytical Chemistry | Acts as a reagent in various analytical techniques. chemimpex.com |

| Material Science | Applied in the development of polymers and coatings to enhance material properties. chemimpex.com |

| Organic Synthesis | A versatile building block for creating a wide range of organic molecules. mdpi.com |

| Anticancer Research | Derivatives of this compound have been synthesized and evaluated for their anticancer potential. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHCFMAEHXPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377159 | |

| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81721-86-0 | |

| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Nitro 2h 1,4 Benzoxazin 3 4h One

General Synthetic Strategies for the Benzoxazinone (B8607429) Core

The construction of the 2H-1,4-benzoxazin-3(4H)-one ring system is a key objective in the synthesis of the target compound. Several primary strategies have been developed, including the formation of the heterocyclic ring from acyclic precursors through cyclocondensation, reductive cyclization, rearrangement reactions, and metal-catalyzed one-pot procedures.

Cyclocondensation Reactions from Aminophenols

A direct and widely used method for synthesizing the 1,4-benzoxazinone core involves the cyclocondensation of 2-aminophenols with a suitable two-carbon electrophile. A common approach is the reaction of a 2-aminophenol with chloroacetyl chloride. nih.gov This reaction proceeds via initial acylation of the amino group to form an intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the phenolic hydroxyl group to furnish the benzoxazinone ring. nih.gov

Another variation of this strategy is oxidative cyclocondensation. For instance, 2-aminophenols can undergo dehydrogenative cyclocondensation, a process that can be facilitated by electrochemical methods in the presence of catalysts like TEMPO. google.comx-mol.com Laccase-mediated reactions using atmospheric oxygen as the oxidant also achieve this transformation under environmentally benign conditions. google.com These oxidative methods often involve the dimerization of aminophenol radicals to form the final phenoxazinone structure. google.com

Reductive Cyclization Approaches

Reductive cyclization serves as a powerful strategy, typically commencing with a substituted 2-nitrophenol (B165410). The nitro group acts as a precursor to the amine functionality required for the cyclization step. The in situ reduction of the nitro group to an amine is immediately followed by an intramolecular reaction to form the heterocyclic ring.

In this approach, a precursor molecule containing both a 2-nitrophenoxy group and an ester moiety is subjected to catalytic hydrogenation. The reduction of the nitro group to an amine enables a subsequent intramolecular aminolysis of the ester, yielding the cyclic amide, which is the benzoxazinone core. While specific examples for 2-nitro ester intermediates leading to 7-nitro-2H-1,4-benzoxazin-3(4H)-one are not detailed, the principle is well-established for similar systems, such as the titanium(III)-mediated reductive cyclization of nitroarylketones to form N-heterocycles. nih.gov This general strategy highlights the utility of a nitro group as a masked amine that can be revealed under reductive conditions to trigger cyclization.

The reduction of aromatic nitro compounds using iron in acidic media is a classic and robust transformation in organic synthesis. The Fe/acetic acid system is a common choice for this purpose. When applied to a 2-(2-nitrophenoxy)acetonitrile (B3041539) substrate, the iron and acetic acid would reduce the nitro group to an amine. The resulting 2-(2-aminophenoxy)acetonitrile intermediate would then be primed for intramolecular cyclization. The amino group would attack the nitrile carbon, leading to the formation of the benzoxazinone ring after hydrolysis of the resulting imine. This method provides a reliable pathway to the benzoxazinone core from readily available nitrophenol derivatives.

Smiles Rearrangement-Based Syntheses

The Smiles rearrangement offers a distinct and efficient route to the 1,4-benzoxazinone scaffold. nih.gov This intramolecular nucleophilic aromatic substitution reaction typically involves the treatment of an N-substituted 2-chloroacetamide and a substituted 2-chlorophenol with a base, such as cesium carbonate, in a solvent like dimethylformamide (DMF) at reflux. The reaction proceeds through the initial formation of a phenoxide, which then attacks the electrophilic carbon of the chloroacetamide. This is followed by the key Smiles rearrangement step, where the nitrogen atom displaces the phenoxy group from the aromatic ring to form the final cyclized product in excellent yields. nih.gov

Table 1: Synthesis of 1,4-Benzoxazinone Derivatives via Smiles Rearrangement This table summarizes the reaction conditions and outcomes for the Smiles rearrangement-based synthesis of various 1,4-benzoxazinone derivatives.

| Starting Materials | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-benzyl-2-chloroacetamide, 2-chloro-4-methylphenol | Cs₂CO₃ | DMF | Reflux | 4-benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one | Good | nih.gov |

| N-substituted 2-chloroacetamide, Substituted 2-chlorophenols | Cs₂CO₃ | DMF | Reflux | Substituted 1,4-benzoxazinones | Excellent |

Cu(I)-Catalyzed One-Pot Synthesis Approaches

Copper-catalyzed reactions have emerged as highly efficient methods for constructing the benzoxazinone core in a one-pot fashion. nih.gov One prominent approach involves the reaction of 2-halophenols with 2-chloroacetamides. nih.gov This process consists of a nucleophilic substitution followed by a Cu(I)-catalyzed intramolecular C-N bond formation (Ullmann condensation). nih.gov

The reaction conditions are typically optimized to find the most effective catalyst, ligand, base, and solvent combination. For example, copper(I) iodide (CuI) is often the catalyst of choice, paired with a ligand such as 1,10-phenanthroline. Cesium carbonate (Cs₂CO₃) has proven to be a highly effective base, and dioxane is often the preferred solvent. These one-pot methods are attractive due to their operational simplicity, short reaction times, and broad substrate scope, allowing for the convenient synthesis of a diverse range of N-substituted 2H-1,4-benzoxazin-3(4H)-ones in good yields. nih.gov

Table 2: Optimization of Cu(I)-Catalyzed Benzoxazinone Synthesis This table details the optimization of various parameters for the copper-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3(4H)-ones.

| Parameter | Variations Tested | Optimal Choice | Reference |

|---|---|---|---|

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Cs₂CO₃ | |

| Solvent | DME, CH₃CN, Toluene, Dioxane | Dioxane | |

| Cu(I) Catalyst | CuI, CuBr, Cu₂O | CuI | |

| Ligand | 1,10-Phenanthroline, 2,2'-bipyridine, DMEDA, L-proline | 1,10-Phenanthroline |

Specific Synthesis of this compound

The synthesis of the title compound, this compound, requires specific strategies to introduce the nitro group at the desired position of the benzoxazinone ring.

A common precursor for the synthesis of 7-substituted benzoxazinones is 2-amino-5-nitrophenol (B90527). This starting material already contains the nitro group at the desired position relative to the amino and hydroxyl functionalities, which will form the heterocyclic ring. A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized starting from 2-amino-5-nitrophenol, highlighting its utility as a precursor for 7-substituted derivatives. nih.gov

Another synthetic approach involves starting with an anthranilic acid derivative. For instance, 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones can be synthesized from 4-nitroanthranilic acid and various benzoyl chlorides in the presence of pyridine. nih.gov This demonstrates that the benzoxazinone ring can be constructed with the nitro group already incorporated into the aniline-based precursor.

| Precursor Compound | Resulting Product | Reference |

| 2-amino-5-nitrophenol | 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones | nih.gov |

| 4-nitroanthranilic acid | 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones | nih.gov |

Direct nitration of the parent 2H-1,4-benzoxazin-3(4H)-one can also be employed to introduce the nitro group. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions. While nitration with a mixture of sulfuric acid and nitric acid typically yields the 6-nitro and subsequently the 6,8-dinitro derivatives, the use of sodium nitrite followed by fuming nitric acid has been reported to favor the formation of the 7-nitro compound. researchgate.net This specific nitrosation followed by nitration procedure provides a direct route to this compound from the unsubstituted benzoxazinone.

| Nitrating Agent | Major Product(s) | Reference |

| Sulfuric acid / Nitric acid | 6-nitro and 6,8-dinitro derivatives | researchgate.net |

| Sodium nitrite / Fuming nitric acid | 7-nitro derivative | researchgate.net |

Chemical Modifications and Derivatization Studies of this compound

The 7-nitro group of this compound serves as a versatile handle for further chemical modifications. A key transformation is the reduction of the nitro group to an amino group, yielding 7-amino-2H-1,4-benzoxazin-3(4H)-one. This amino functionality can then be further derivatized to introduce a wide range of substituents and explore structure-activity relationships.

For example, a novel series of compounds featuring a 1,2,3-triazole group at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one core has been synthesized. This was likely achieved through the diazotization of the 7-amino derivative followed by a click chemistry reaction. These derivatives were evaluated for their biological activities, demonstrating the utility of the 7-position for introducing structural diversity. nih.gov

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group at the 7-position of the benzoxazinone ring to an amino group is a fundamental transformation, yielding 7-amino-2H-1,4-benzoxazin-3(4H)-one. This reaction is a critical step in the synthesis of various derivatives, as the resulting amino group provides a nucleophilic site for further functionalization.

One established method for this reduction involves the use of iron powder in the presence of an acid, such as a mixture of ethanol and water with ammonium chloride. This reaction proceeds efficiently under reflux conditions to afford the desired 7-amino product. This classical approach is frequently employed in the synthesis of biologically active molecules, such as quinazolinone derivatives, where the reduction of a nitro precursor is a key step. mdpi.com

A general reaction scheme for this transformation is as follows:

Starting Material: this compound

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) in Ethanol/Water

Conditions: Reflux

Product: 7-amino-2H-1,4-benzoxazin-3(4H)-one

This reduction is a foundational step in the synthesis of various substituted benzoxazinones, including those with potential anticonvulsant activity. nih.gov

Electrophilic Aromatic Substitution Reactions

The benzoxazinone ring system is susceptible to electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the existing substituents.

The synthesis of this compound itself is achieved through the nitration of the parent 2H-1,4-benzoxazin-3(4H)-one. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Nitration using a mixture of sulfuric acid and nitric acid typically yields the 6-nitro isomer, followed by the 6,8-dinitro compound upon further reaction. researchgate.net However, the 7-nitro isomer can be obtained as the major product by employing a nitrosation-nitration procedure with sodium nitrite and fuming nitric acid. researchgate.net

Table 1: Regioselectivity of Nitration of 2H-1,4-benzoxazin-3(4H)-one

| Reagents | Major Product(s) |

| Sulfuric acid / Nitric acid | 6-nitro-2H-1,4-benzoxazin-3(4H)-one, 6,8-dinitro-2H-1,4-benzoxazin-3(4H)-one |

| Sodium nitrite / Fuming nitric acid | This compound |

This demonstrates that by carefully selecting the nitrating agent, one can control the position of the nitro group on the aromatic ring, allowing for the specific synthesis of the 7-nitro isomer.

The bromination of 2H-1,4-benzoxazin-3(4H)-one also exhibits regioselectivity that is dependent on the solvent. researchgate.net When the reaction is carried out in glacial acetic acid, the 6-bromo and subsequently the 6,7-dibromo derivatives are formed. researchgate.net In contrast, performing the bromination in chloroform leads to the 7-bromo derivative as the main product. researchgate.net

Further bromination of 7-substituted benzoxazinone derivatives, such as 6-chloro-2H-1,4-benzoxazin-3(4H)-one, results in substitution at the 7-position. researchgate.net This indicates that the existing substituents and reaction conditions play a crucial role in directing the incoming electrophile.

Nucleophilic Substitution Reactions (e.g., at the 7-position)

The nitro group at the 7-position of this compound is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comchemistrysteps.comyoutube.com This allows for the displacement of a suitable leaving group at a position ortho or para to the nitro group by a nucleophile.

In a related system, 7-fluoro-6-nitroquinazolin-4(3H)-one, the fluorine atom at the 7-position is readily displaced by a sulfur nucleophile, (4-methoxyphenyl)methanethiol, in the presence of a base. mdpi.com This highlights the synthetic utility of the SNAr reaction in modifying the benzoxazinone scaffold. While a direct example of nucleophilic substitution at the 7-position of this compound by displacing the nitro group is less common, the principle of SNAr activation by the nitro group is well-established. nih.govmdpi.com

This reactivity is crucial for introducing a variety of functional groups onto the aromatic ring, leading to the synthesis of diverse derivatives with potential biological activities. nih.gov

Oxidation Reactions of Modified Side Chains

While this compound itself does not possess a side chain amenable to oxidation, derivatives of the benzoxazinone core with alkyl side chains can undergo oxidation. The benzylic position of an alkyl group attached to the aromatic ring is susceptible to oxidation.

Strong oxidizing agents like chromic acid or potassium permanganate can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. youtube.com Any additional carbon atoms in the alkyl chain are cleaved during this process. youtube.com For instance, if a methyl or ethyl group were present on the aromatic ring of a benzoxazinone derivative, it could be oxidized to a carboxylic acid group under these conditions. However, a quaternary benzylic carbon will not react. youtube.com

This type of reaction provides a method for introducing a carboxylic acid functionality onto the benzoxazinone scaffold, which can then be used for further synthetic modifications.

Acylation and Alkylation Reactions (e.g., N-acetylation)

The nitrogen atom of the oxazinone ring in 2H-1,4-benzoxazin-3(4H)-one and its derivatives can undergo acylation and alkylation reactions. For example, N-acetyl derivatives can be prepared by treating the parent benzoxazinone with an acetylating agent. tandfonline.comnih.gov

Furthermore, the amino group of 7-amino-2H-1,4-benzoxazin-3(4H)-one, obtained from the reduction of the nitro compound, is a key site for acylation. This reaction is often used to introduce various acyl groups, which can significantly modify the biological properties of the molecule.

Alkylation can also occur at the nitrogen of the oxazinone ring. This transformation is typically carried out using an alkyl halide in the presence of a base.

Table 2: Summary of Key Chemical Transformations

| Transformation | Section | Reagents/Conditions | Product |

| Nitro Group Reduction | 2.3.1 | Fe, NH₄Cl, EtOH/H₂O, Reflux | 7-amino-2H-1,4-benzoxazin-3(4H)-one |

| Nitration (for 7-nitro isomer) | 2.3.2.1 | Sodium nitrite, Fuming nitric acid | This compound |

| Bromination (for 7-bromo isomer) | 2.3.2.2 | Bromine in Chloroform | 7-bromo-2H-1,4-benzoxazin-3(4H)-one |

| N-Acetylation | 2.3.5 | Acetylating agent | N-acetyl-2H-1,4-benzoxazin-3(4H)-one derivative |

Synthesis of Thione Derivatives

The conversion of the carbonyl group in this compound to a thione group represents a key chemical transformation for creating sulfur-containing analogs. These thione derivatives can serve as versatile intermediates for further synthetic elaborations or may exhibit unique biological properties. A common method for this transformation involves the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The reaction typically proceeds by nucleophilic attack of the sulfurizing agent on the carbonyl carbon, followed by a series of rearrangements to yield the corresponding thione.

While specific studies on the thionation of this compound are not extensively detailed in the provided context, the general principles of this reaction are well-established for related benzoxazinone scaffolds. The reaction conditions, such as solvent and temperature, would need to be optimized to achieve high yields and minimize potential side reactions, especially given the presence of the electron-withdrawing nitro group.

Reaction Optimization and Challenges in Synthesis

The synthesis of this compound and its derivatives is not without its challenges. Issues such as regioselectivity, byproduct formation, and scalability require careful consideration and optimization.

In the synthesis of substituted 1,4-benzoxazine derivatives, achieving the desired regioselectivity is a critical aspect. For instance, in reactions involving electrophilic substitution on the benzoxazinone ring, the directing effects of the existing substituents, including the nitro group at the 7-position, will influence the position of the incoming group. The synthesis of highly functionalized 1,4-benzoxazine derivatives at room temperature with complete regiochemical control has been reported through tandem oxidation–Diels–Alder reactions. dntb.gov.ua

Byproduct formation is a common challenge in the synthesis of benzoxazinone derivatives. For example, in the synthesis of 1,4-benzothiazinones, a sulfur analog of benzoxazinones, the formation of 2,2'-disulfanediyldianiline as a byproduct has been observed, likely due to the presence of small amounts of oxygen. mdpi.com In another instance, 2-methoxy-2H-benzo[b] uq.edu.auresearchgate.netthiazin-3(4H)-one was obtained as a byproduct during a cyclization reaction. mdpi.com To control byproduct formation, strategies such as carrying out reactions under an inert atmosphere (e.g., argon) and careful control of reaction temperature and stoichiometry are often employed. Purification techniques like column chromatography are then used to isolate the desired product from any remaining byproducts.

Biological and Pharmacological Activities of 7 Nitro 2h 1,4 Benzoxazin 3 4h One and Its Derivatives

General Spectrum of Biological Activities of Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds that have demonstrated a wide array of biological activities. nih.govresearchgate.net These compounds are recognized as important scaffolds in the synthesis of various pharmaceutical agents. nih.gov The range of reported activities includes:

Antimicrobial and Antifungal Properties: Various benzoxazinone (B8607429) derivatives have been reported to exhibit activity against different strains of bacteria and fungi. nih.govbohrium.com For instance, certain 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles have shown fungicidal activity against pathogens like Fusarium oxysporum and Verticillium dahliae. bohrium.com

Anticancer Activity: This is one of the most extensively studied areas for benzoxazinones, with research demonstrating their potential as antineoplastic agents. nih.gov

Antiplatelet Activity: Certain derivatives have been identified as having inhibitory effects on platelet aggregation. nih.gov

Antituberculosis Activity: Some benzoxazinone derivatives have been investigated for their potential against Mycobacterium tuberculosis. nih.gov

Herbicidal and Plant Growth Regulatory Activities: Natural and synthetic benzoxazinones have been shown to possess phytotoxic action, making them candidates for the development of new herbicides. researchgate.netbohrium.com

Enzyme Inhibition: A series of benzoxazinone derivatives have been synthesized and shown to be effective inhibitors of α-chymotrypsin. consensus.app

The versatility of the benzoxazinone skeleton allows for the introduction of various functional groups, leading to a wide range of biological effects. jst.go.jp

Anticancer Research and Antineoplastic Activity of 7-nitro-2H-1,4-benzoxazin-3(4H)-one Derivatives

Recent research has focused on the synthesis and evaluation of nitro-substituted benzoxazinones for their potential as anticancer agents. A study involving the synthesis of a series of 7-nitro-2-aryl-4H-benzo[d] nih.govunair.ac.idoxazin-4-ones has provided significant insights into their antineoplastic capabilities. jst.go.jp

Anti-proliferative Effects in Cell Lines (e.g., HeLa cells)

A series of newly synthesized 7-nitro-2-aryl-4H-benzo[d] nih.govunair.ac.idoxazin-4-ones were evaluated for their anti-proliferative effects against the human cervical cancer cell line, HeLa. jst.go.jp The anti-proliferative potential was assessed using the MTT assay. The results indicated that several of these compounds exhibited significant cytotoxic potential. jst.go.jp

Notably, the most active compounds, 3a , 3c , and 3k , demonstrated a significant inhibition of cell viability. jst.go.jp The anti-proliferative effect of compound 3c was found to be statistically significant, though slightly different from the reference drug, doxorubicin. jst.go.jp

Table 1: Anti-proliferative Activity of Selected 7-nitro-2-aryl-4H-benzo[d] nih.govunair.ac.idoxazin-4-ones against HeLa Cells

| Compound | Substitution on 2-aryl group | Inhibition of Cell Viability (%) |

|---|---|---|

| 3a | 4-methyl | 28.54 - 44.67 |

| 3c | 4-chloro | 28.54 - 44.67 |

| 3k | 4-methoxy | 28.54 - 44.67 |

| Doxorubicin | - | (Reference) |

Data sourced from a study on newly synthesized benzoxazinones. jst.go.jp

Pro-apoptotic Potential

The same series of 7-nitro-2-aryl-4H-benzo[d] nih.govunair.ac.idoxazin-4-ones was also investigated for their ability to induce apoptosis in HeLa cells using the Hoechst 33258 staining assay. jst.go.jp The study revealed that the test compounds possessed profound pro-apoptotic potential. jst.go.jp

The apoptotic index for these compounds ranged from 52.86% to 75.61%, indicating a strong capability to trigger programmed cell death in cancer cells. jst.go.jp This pro-apoptotic activity is a crucial characteristic for potential anticancer drugs.

Antioxidant Properties (e.g., DPPH free radical scavenging assay)

The antioxidant properties of the synthesized 7-nitro-2-aryl-4H-benzo[d] nih.govunair.ac.idoxazin-4-ones were determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. jst.go.jp The results showed a strong correlation between the antioxidant potential and the anticancer activity of these compounds. jst.go.jp

The percentage of inhibition of the DPPH radical by the synthesized benzoxazinones ranged from 34.45% to 85.93%. jst.go.jp This was comparable to the standard antioxidant used in the assay, which showed an inhibition of 90.56%. jst.go.jp Another study on C-3 tethered 2-oxo-benzo nih.govjst.go.jpoxazines also highlighted the promising antioxidant activities of this class of compounds, with IC50 values in the DPPH assay ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL. sigmaaldrich.com

Table 2: Antioxidant Activity of 7-nitro-2-aryl-4H-benzo[d] nih.govunair.ac.idoxazin-4-ones

| Compound Series | DPPH Radical Scavenging (% Inhibition) |

|---|---|

| 3a-k | 34.45 - 85.93 |

| Standard | 90.56 |

Data from a DPPH free radical scavenging assay. jst.go.jp

Structure-Activity Relationships for Anticancer Efficacy

The study of 7-nitro-2-aryl-4H-benzo[d] nih.govunair.ac.idoxazin-4-ones also shed light on their structure-activity relationships for anticancer efficacy. jst.go.jp It was observed that the nature and position of the substituent on the 2-aryl ring played a significant role in the biological activity. jst.go.jp

For example, the substitution of a methyl (–CH3) group at the para position (compound 3a ) resulted in better activity compared to an ortho-substituted methyl group (compound 3b ). jst.go.jp Furthermore, the introduction of halogen moieties (F, Cl, and Br) at various positions led to differing binding affinities in docking studies, which correlated with the experimental anticancer activity. jst.go.jp Compounds with these halogen groups generally showed smaller values of binding affinities, suggesting less favorable interactions. jst.go.jp

Anticoagulant and Antiplatelet Aggregation Studies

Several studies have explored the antiplatelet properties of various benzoxazinone derivatives. For instance, a series of 2,8-disubstituted benzoxazinones were synthesized and evaluated, with some compounds exhibiting significant inhibitory effects on platelet aggregation induced by arachidonic acid (AA). nih.gov In another study, 2-phenyl-3,1-benzoxazine-4-one (BZ1) and 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one (BZ2) were developed and tested as antiplatelet agents. researchgate.netunair.ac.id At a dose of 20 mg/kg body weight, BZ1 showed a longer bleeding time than the reference drug acetosal, suggesting its potential as an antiplatelet agent. researchgate.netunair.ac.id

Furthermore, a series of 1,4-benzoxazine-3(4H)-one derivatives were designed as potential platelet aggregation inhibitors. jst.go.jp Two compounds from this series, 8c and 8d , were identified as the most potent, with IC50 values of 8.99 µM and 8.94 µM, respectively, in inhibiting ADP-induced platelet aggregation. jst.go.jp Molecular docking studies suggested that these compounds interact with the GP IIb/IIIa receptor, a key player in platelet aggregation. jst.go.jp

Although these findings are promising for the benzoxazinone class as a whole, further research is required to specifically determine the anticoagulant and antiplatelet aggregation potential of this compound and its direct derivatives.

Inhibition of Platelet Aggregation

Derivatives of 1,4-benzoxazine-3(4H)-one have been identified as potent inhibitors of platelet aggregation. nih.gov In one study, a series of these derivatives were synthesized and evaluated in vitro for their ability to inhibit ADP-induced platelet aggregation in rabbit arterial blood samples. jst.go.jp Two compounds, in particular, demonstrated significant inhibitory activity, with IC₅₀ values of 8.94 µM and 8.99 µM. nih.govjst.go.jp Another study on novel 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives also showed inhibition of ADP-induced platelet aggregation, with IC₅₀ values ranging from 10.14 to 18.83 μmol/L. nih.gov The most potent compound in this series exhibited an IC₅₀ of 10.14 μmol/L. nih.gov

| Compound Series | Agonist | IC₅₀ (µM) | Source |

| 1,4-benzoxazine-3(4H)-one derivative 8d | ADP | 8.94 | nih.govjst.go.jp |

| 1,4-benzoxazine-3(4H)-one derivative 8c | ADP | 8.99 | nih.govjst.go.jp |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivative 7a | ADP | 10.14 | nih.gov |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives 7a-g | ADP | 10.14-18.83 | nih.gov |

Mechanisms of Action (e.g., GPIIb/IIIa receptor antagonism)

The primary mechanism by which 1,4-benzoxazine-3(4H)-one derivatives inhibit platelet aggregation is through the antagonism of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. jst.go.jp This receptor is found in large numbers on the surface of platelets. jst.go.jp Upon activation, the GPIIb/IIIa receptor undergoes a conformational change that allows it to bind with fibrinogen. jst.go.jpnih.gov Fibrinogen then acts as a bridge, linking multiple platelets together, which leads to platelet aggregation. jst.go.jp

By blocking the GPIIb/IIIa receptor, these compounds prevent fibrinogen from binding, thereby inhibiting the final common pathway of platelet aggregation. jst.go.jpnih.gov Molecular docking studies have confirmed that potent 1,4-benzoxazine-3(4H)-one inhibitors can effectively dock into the active site of the GPIIb/IIIa receptor. nih.govjst.go.jp This targeted action makes them promising candidates for the development of new antiplatelet therapies. jst.go.jp Some research has also focused on creating compounds with dual functionality, combining GPIIb/IIIa receptor antagonism with thrombin inhibition within the same 3,4-dihydro-2H-1,4-benzoxazine structure. nih.gov

Structure-Activity Relationships (SAR) for Platelet Inhibition

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence the antiplatelet activity of 1,4-benzoxazine-3(4H)-one derivatives. One key finding is that a shorter alkyl chain attached to the nitrogen atom of the oxazinone ring enhances inhibitory activity, likely due to reduced steric hindrance. jst.go.jp

In a series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones, which share structural similarities, the presence of the 7-nitro group was found to be important for platelet aggregation inhibitory activity. bohrium.com Furthermore, the nature of substituents on a piperidine (B6355638) ring at the 6-position influenced both potency and selectivity. Specifically, the introduction of an ethoxycarbonyl group at the 4-position of the piperidine ring led to an increase in both the potency and selectivity of platelet aggregation inhibition. bohrium.com

For another series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones, the preliminary SAR investigation was also initiated, although specific details of the relationships were not extensively elaborated in the available literature. nih.gov

Anticonvulsant Activity Research

Evaluation using Maximal Electroshock Test (MES)

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) test, a standard screening model for potential antiepileptic drugs. nih.gov In one study, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, synthesized from 2-amino-5-nitrophenol (B90527), were assessed. nih.gov The MES test revealed that 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one was the most potent compound in this series, with an ED₅₀ value of 31.7 mg/kg. nih.gov Other research on different but related heterocyclic structures, such as 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, also demonstrated significant anti-MES activity at doses of 100 or 300 mg/kg. nih.gov

| Compound | Test Model | ED₅₀ (mg/kg) | Source |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) | MES | 31.7 | nih.gov |

Mechanistic Probes in Seizure Models (e.g., sc-PTZ, isoniazid, strychnine (B123637) tests)

To elucidate the potential mechanism of action for their anticonvulsant effects, promising compounds have been further tested in other seizure models. nih.gov The most potent compound from the MES test, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, was also evaluated in the subcutaneous pentylenetetrazole (sc-PTZ), isoniazid, and strychnine-induced seizure tests. nih.gov While the specific outcomes of these tests for this particular compound are not detailed in the provided search results, these models are typically used to probe for activity against seizures mediated by the GABAergic and glycinergic systems. For instance, related benzoxazole (B165842) derivatives have shown activity in the sc-PTZ model, suggesting a possible role for the GABAergic system in their anticonvulsant action. nih.gov

Antimicrobial and Antifungal Investigations

The 1,4-benzoxazine scaffold is known to be a component of various antimicrobial agents. nih.gov Research into derivatives of this structure has revealed a spectrum of antibacterial and antifungal activities. nih.gov

In one study, a series of 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were synthesized and tested against several microbes. nih.gov All the tested compounds showed inhibitory activity against Escherichia coli, Staphylococcus aureus, and the fungus Aspergillus niger. nih.gov However, only specific compounds within the series were effective at inhibiting the growth of Bacillus subtilis. nih.gov

Another study focused on novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. nih.gov These compounds were evaluated for their in vitro antifungal activities against various plant pathogenic fungi. Some of the synthesized compounds demonstrated moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.gov Notably, two compounds exhibited excellent activity against G. zeae, with inhibitory rates of 76.37% and 76.14%, surpassing the efficacy of the control substance, hymexazol. nih.gov

Antibacterial Activity against Gram-positive and Gram-negative Bacteria

Derivatives of 1,4-benzoxazin-3-one have demonstrated notable antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govotterbein.edu For instance, certain 1,4-benzoxazin-3-one derivatives containing propanolamine (B44665) groups have shown good antibacterial activity against phytopathogenic bacteria such as Pseudomonas syringae pv actinidiae (Psa), X. axonopodis pv citri (Xac), and Xanthomonas oryzae pv oryzae (Xoo). nih.gov One particular derivative, compound 4n, exhibited significant inhibitory effects against these bacteria, with EC50 values of 4.95, 4.71, and 8.50 μg/mL, respectively. nih.gov These values were superior to those of commercial antibiotics like bismerthiazol (B1226852) and thiodiazole copper. nih.gov

The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell wall. nih.gov The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in Gram-negative bacteria, can influence the efficacy of these compounds. otterbein.edu Research into various derivatives continues to explore their potential as novel antibacterial agents. nih.govnih.gov

Table 1: Antibacterial Activity of 1,4-Benzoxazin-3-one Derivative 4n

| Bacterium | EC50 (μg/mL) |

|---|---|

| Pseudomonas syringae pv actinidiae (Psa) | 4.95 |

| X. axonopodis pv citri (Xac) | 4.71 |

| Xanthomonas oryzae pv oryzae (Xoo) | 8.50 |

Data sourced from a study on 1,4-benzoxazin-3-one derivatives containing propanolamine groups. nih.gov

Antifungal Activity against Phytopathogenic Fungi

Several derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their antifungal activity against a range of phytopathogenic fungi. In vitro assays have demonstrated that these compounds can exhibit moderate to good antifungal activity. nih.gov For example, at a concentration of 200 mg/L, compounds such as 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a), 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g), and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) completely inhibited the mycelial growth of seven agricultural fungi, including Rhizoctonia solani, Fusarium culmorum, and Phythophtora cactorum. nih.gov

At a lower concentration of 100 mg/L, the N-acetyl derivative (6) was able to completely inhibit the growth of F. culmorum, P. cactorum, and R. solani. nih.gov Even at 20 mg/L, compound 6 showed significant activity against P. cactorum, with a 72% inhibition rate. nih.gov The introduction of an acylhydrazone moiety to the 1,4-benzoxazin-3-one skeleton has also been explored to enhance antifungal properties. nih.gov

Table 2: In Vitro Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Compound | Concentration (mg/L) | Fungi with Complete Mycelial Growth Inhibition |

|---|---|---|

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | 200 | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g) | 200 | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | 200 | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | 100 | Fusarium culmorum, Phythophtora cactorum, Rhizoctonia solani |

Data from in vitro screening against seven phytopathogenic fungi. nih.gov

In Vivo Antifungal Studies

In addition to in vitro testing, the antifungal efficacy of 2H-1,4-benzoxazin-3(4H)-one derivatives has been assessed in in vivo models. One such model is the barley powdery mildew (Blumeria graminis) infection. nih.gov Preliminary in vivo assays have been conducted to evaluate the protective effects of these compounds on plants. nih.gov The barley powdery mildew fungus is an obligate biotroph that infects the epidermal cells of barley leaves, making it a suitable model for testing the efficacy of potential fungicides in a whole-plant system. nih.gov While detailed quantitative results from these in vivo studies on this compound itself are not extensively documented in the provided search results, the inclusion of this model in preliminary screenings indicates the direction of research towards practical agricultural applications. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of 1,4-benzoxazin-3-one derivatives is closely linked to their chemical structure. nih.govnih.gov Research has shown that modifications to the core 1,4-benzoxazin-3-one scaffold can significantly impact their activity. For instance, the introduction of different substituents at various positions on the benzoxazine (B1645224) ring system can enhance or diminish their antibacterial and antifungal effects.

In terms of antifungal activity, the presence of an N-acetyl group in derivatives like 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) has been shown to be particularly effective, leading to complete inhibition of several fungal strains at a concentration of 100 mg/L. nih.gov Similarly, the addition of a fluorine atom at the 7-position, as seen in 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g), also resulted in potent antifungal activity. nih.gov For antibacterial applications, the incorporation of a propanolamine group has yielded derivatives with strong inhibitory effects against various phytopathogenic bacteria. nih.gov These findings underscore the importance of specific structural features in determining the antimicrobial spectrum and potency of these compounds, guiding the rational design of new and more effective agents.

Anti-inflammatory Properties

Beyond their antimicrobial effects, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory properties. nih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. nih.gov The potential of these compounds to modulate inflammatory pathways is an active area of research.

In vivo Models of Inflammation

The anti-inflammatory activity of compounds related to this compound has been evaluated using in vivo models, most notably the carrageenan-induced paw edema model in rats. nih.govexplorationpub.comnih.govfrontiersin.org This widely used model induces an acute inflammatory response characterized by swelling, which can be measured over time to assess the efficacy of anti-inflammatory agents. nih.govfrontiersin.org The inflammatory process in this model is biphasic, involving the release of various mediators like histamine, serotonin (B10506), and prostaglandins. frontiersin.org

While specific data on this compound in this model is not detailed in the provided search results, the use of this assay for related compounds indicates a standard method for evaluating the anti-inflammatory potential of this chemical class. explorationpub.com For example, studies on other anti-inflammatory compounds have shown a dose-dependent reduction in paw edema after administration. nih.gov This model allows for the assessment of a compound's ability to interfere with the inflammatory cascade in a living organism.

Endocrine Receptor Modulation

Certain non-steroidal derivatives of the 1,4-benzoxazine scaffold have been identified as modulators of endocrine receptors, specifically as mineralocorticoid receptor (MR) antagonists. nih.gov The mineralocorticoid receptor plays a crucial role in regulating blood pressure and electrolyte balance through its interaction with the hormone aldosterone. wikipedia.org Antagonism of this receptor is a therapeutic strategy for conditions such as hypertension and heart failure. wikipedia.orgyoutube.com

Finerenone, a non-steroidal mineralocorticoid receptor antagonist, is a notable example that, while not a direct derivative of the titular compound, shares a broader chemical class relationship. nih.govyoutube.com It has demonstrated high potency and selectivity for the mineralocorticoid receptor over other steroid hormone receptors. nih.gov The development of such non-steroidal MRAs is driven by the goal of achieving therapeutic benefits while potentially reducing the side effects associated with older, steroidal antagonists. nih.govresearchgate.net The exploration of 1,4-benzoxazine derivatives in this context highlights the versatility of this chemical scaffold in interacting with biological targets beyond antimicrobial and anti-inflammatory pathways.

Design Principles for Selective Antagonists

The design of selective antagonists based on the 2H-1,4-benzoxazin-3(4H)-one scaffold has been a subject of significant research, particularly in the context of developing novel therapeutic agents. A notable area of investigation has been the development of nonsteroidal mineralocorticoid receptor (MR) antagonists. The mineralocorticoid receptor plays a crucial role in regulating blood pressure, and its antagonists are used as antihypertensive agents.

In the pursuit of potent and selective MR antagonists, researchers identified benzoxazin-3-one (B8392483) derivatives as a promising chemical series. The design strategy focused on optimizing the substitution pattern on the benzoxazinone core to enhance binding affinity and selectivity for the mineralocorticoid receptor over other steroid receptors like the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and androgen receptor (AR). Key design principles included the introduction of specific groups at the N-4 position of the benzoxazinone ring. Structure-activity relationship (SAR) studies revealed that small, polar, non-aromatic groups at this position were critical for potent MR antagonist activity. For instance, the introduction of a cyanomethyl group or a cyclopropyl (B3062369) group at the N-4 position led to compounds with high potency.

Furthermore, modifications at other positions of the benzoxazinone core were explored to fine-tune the pharmacological profile. The overarching principle was to create a molecule that fits optimally into the ligand-binding pocket of the mineralocorticoid receptor, establishing specific interactions that stabilize the antagonist conformation of the receptor.

Ligand-Receptor Interaction Studies

Molecular docking and ligand-receptor interaction studies have provided significant insights into how benzoxazin-3-one derivatives bind to their biological targets. For the mineralocorticoid receptor (MR) antagonists, computational modeling has been instrumental in elucidating the binding mode. These studies have shown that the benzoxazin-3-one scaffold orients itself within the ligand-binding domain (LBD) of the MR to form key hydrogen bonds and hydrophobic interactions.

Specifically, the carbonyl group of the benzoxazinone core is often predicted to form a hydrogen bond with Gln776 and Arg817 in the MR active site. The ether oxygen of the oxazine (B8389632) ring can also participate in hydrogen bonding with the amide backbone of other residues. The substituents introduced during the design process play a crucial role in establishing additional interactions. For example, the N-4 substituent extends into a specific sub-pocket of the LBD, and its nature (e.g., polarity, size) dictates the potency and selectivity of the compound. The phenyl ring of the scaffold typically engages in pi-stacking interactions with phenylalanine residues within the binding site.

Beyond the mineralocorticoid receptor, other ligand-receptor interaction studies have been conducted for this class of compounds. For instance, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated as potential ligands for G protein-coupled receptors (GPCRs). One such derivative was identified as having strong activity against dopamine (B1211576) D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting its potential in treating complex neuropsychiatric disorders. nih.gov Molecular docking in these cases helps to understand the interactions with the transmembrane domains of these receptors, guiding the design of compounds with desired polypharmacology or selectivity.

In vivo Efficacy in Animal Models (e.g., antihypertensive effects)

The translation of in vitro antagonist activity to in vivo efficacy is a critical step in drug development. For the benzoxazin-3-one-based mineralocorticoid receptor (MR) antagonists, in vivo studies in animal models of hypertension have been conducted to evaluate their antihypertensive effects.

In a key study, a lead benzoxazin-3-one derivative was administered to deoxycorticosterone acetate (B1210297) (DOCA)-salt rats, a well-established model of mineralocorticoid-dependent hypertension. The compound demonstrated a significant, dose-dependent reduction in systolic blood pressure. This antihypertensive effect is consistent with the mechanism of MR antagonism, which leads to increased sodium and water excretion. The efficacy observed in this animal model provided strong evidence for the therapeutic potential of this class of compounds in managing hypertension. The duration of action and the magnitude of the blood pressure-lowering effect were comparable to or, in some cases, better than existing steroidal MR antagonists, highlighting the promise of this novel chemical scaffold.

Other Noted Biological Activities

Beyond their role as receptor antagonists, derivatives of this compound have been investigated for a range of other biological activities.

A series of 7-acyl-(2H)-1,4-benzoxazin-3-(4H)-one derivatives have been synthesized and evaluated for their lipid-lowering properties in various animal models. nih.gov Specifically, three derivatives, namely 4-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, 2,4-dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, and 2,2,4-trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, exhibited potent activity. nih.gov

These compounds were tested for their hypocholesterolemic and hypotriglyceridemic effects in both normolipemic and cholesterol-induced hyperlipidemic mice, rats, and Syrian hamsters. nih.gov The studies indicated a significant reduction in both cholesterol and triglyceride levels in the blood. nih.gov To understand the mechanism of action, the enzymatic activities of Acyl-CoA: cholesterol acyltransferase (ACAT) and HMG-CoA reductase were also investigated for the most active compound. nih.gov

Table 1: 7-Acyl-(2H)-1,4-benzoxazin-3-(4H)-one Derivatives with Lipid-Lowering Activity

| Compound Name | R2 | R4 | Acyl Group at C7 |

|---|---|---|---|

| 4-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one | H | CH₃ | 2-methylene-1-oxobutyl |

| 2,4-dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one | CH₃ | CH₃ | 2-methylene-1-oxobutyl |

A comprehensive review of the scientific literature did not yield specific studies on the melanogenesis inhibition activity of this compound or its direct derivatives. While other heterocyclic compounds have been extensively studied as tyrosinase inhibitors to block melanin (B1238610) production, this particular activity has not been reported for the benzoxazinone scaffold .

Derivatives of the benzoxazinone scaffold, specifically 4H-3,1-benzoxazin-4-ones, have been identified as potent alternate substrate inhibitors of human leukocyte elastase (HLE). mdpi.com HLE is a serine proteinase implicated in inflammatory diseases. These benzoxazinone derivatives function by forming an acyl-enzyme intermediate during catalysis. mdpi.com

Extensive research into the structure-activity relationships of these inhibitors has led to several key design principles for enhancing their potency and stability. mdpi.com It was found that:

R5 alkyl groups inhibit the deacylation step, thus increasing the inhibitory effect. mdpi.com

Small alkyl substituents linked via heteroatoms to C2 enhance the initial acylation rate while limiting deacylation. mdpi.com

Strongly electron-donating groups at the C7 position (such as amino or alkoxy groups) are crucial for stabilizing the oxazinone ring against nucleophilic attack, thereby increasing the chemical stability of the inhibitor. mdpi.com

Conversely, bulky groups at C7 and C8, as well as substitution at the R6 position, were found to be unfavorable for inhibitory activity. mdpi.com These principles allow for the rational design of highly potent and stable HLE inhibitors with inhibition constants in the nanomolar range. mdpi.com

Agrochemical and Environmental Applications Research

Role as a Synthetic Intermediate for Agrochemicals

7-Nitro-2H-1,4-benzoxazin-3(4H)-one is a pivotal intermediate in the synthesis of various agrochemicals. chemimpex.com Its chemical structure, featuring a nitro group, enhances its reactivity, making it a valuable building block for developing new compounds for crop protection. chemimpex.com This compound is particularly instrumental in the creation of novel herbicides, contributing to effective weed management strategies in agriculture. chemimpex.com The versatility of this compound allows for its use in synthesizing a range of bioactive molecules with potential applications in the agrochemical industry. chemimpex.com For instance, derivatives such as 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one are used in the production of herbicides. google.com

Development of Herbicides and Weed Management Solutions

The benzoxazinone (B8607429) structure has served as a template for the development of new herbicides. nih.govnih.gov Natural benzoxazinones, such as DIBOA and DIMBOA, are known for their phytotoxic activity and are considered models for natural herbicides. nih.govresearchgate.net Research has focused on modifying the benzoxazinone skeleton to enhance its herbicidal properties. nih.govacs.org These synthetic derivatives are being explored as part of integrated weed control methodologies. nih.gov The broad-spectrum contact herbicide Flumioxazin, for example, is a benzoxazine (B1645224) derivative used to control weeds in various crops by inhibiting protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis. nih.gov

Extensive research has been conducted to understand the phytotoxicity and selectivity of benzoxazinone derivatives. Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that enhance herbicidal activity. nih.govnih.govacs.org For instance, modifications to the aromatic ring and the addition of side chains at different positions on the benzoxazinone structure have been shown to increase phytotoxicity. nih.govacs.org

Key findings from these studies include:

Lipophilicity: Enhancing the lipophilicity of benzoxazinone derivatives has been a successful strategy to improve their phytotoxic effects. nih.gov

Aromatic Substitution: The introduction of different substituents on the aromatic ring, such as halogens, has led to compounds with high phytotoxic activity. nih.gov Specifically, fluorination at C-7 and halogenations at C-6 have proven to be effective modifications. nih.gov

Selectivity: The development of selective herbicides is a primary goal. Studies have shown that certain benzoxazinone derivatives exhibit selectivity, meaning they are more effective against specific weed species while having minimal impact on the crop. nih.govnih.gov For example, 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one has been identified as a highly selective benzoxazinone derivative. nih.gov

Interactive Table: Phytotoxicity of Selected Benzoxazinone Derivatives.

| Compound | Modification | Target Species | Effect |

|---|---|---|---|

| 6-fluoro-(2H)-1,4-benzoxazin-3(4H)-one | Fluorination at C-6 | Weeds | High phytotoxicity |

| 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one | Fluorination at C-7 | Weeds | High phytotoxicity and selectivity |

| 6-chloro-(2H)-1,4-benzoxazin-3(4H)-one | Chlorination at C-6 | Weeds | High phytotoxicity |

| 6-Cl-4-Pr-D-DIBOA | Chlorination at C-6 and propyl group at N-4 | Cress | 70% root length inhibition at 100 nM |

Natural Benzoxazinones in Plant Defense Mechanisms

Natural benzoxazinones are a class of secondary metabolites found in various plants, particularly in the grass family (Poaceae), including major crops like maize, wheat, and rye. nih.govmdpi.comnih.gov These compounds play a crucial role in the plant's defense against a wide range of pests and pathogens. researchgate.netnih.govnih.gov

The biosynthesis of benzoxazinoids like DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) has been extensively studied, primarily in maize. mdpi.comkegg.jp The pathway originates from the primary metabolic pathway of tryptophan synthesis. mdpi.comkegg.jp

The key steps in the biosynthesis of DIMBOA-glucoside are:

Indole Formation: The enzyme BX1, a homolog of tryptophan synthase, converts indole-3-glycerol phosphate to indole. mdpi.comkegg.jp

Hydroxylation: A series of four cytochrome P450 enzymes (BX2 to BX5) catalyze the conversion of indole to DIBOA. mdpi.comkegg.jp

Glucosylation: DIBOA is then stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9), forming DIBOA-glucoside. mdpi.comnih.govnih.gov This step is crucial for reducing the autotoxicity of DIBOA. nih.gov

Hydroxylation of DIBOA-glucoside: The enzyme BX6, a 2-oxoglutarate-dependent dioxygenase, hydroxylates DIBOA-glucoside at the C-7 position. nih.govnih.gov

Methylation: Finally, the O-methyltransferase BX7 catalyzes the methylation of the newly introduced hydroxyl group to produce DIMBOA-glucoside, the most abundant benzoxazinoid in young maize leaves. nih.govnih.gov

Further modifications of DIMBOA-glucoside can occur, leading to a diversity of benzoxazinoid compounds within the plant. mdpi.comnih.gov

Interactive Table: Key Enzymes in DIBOA and DIMBOA Biosynthesis.

| Enzyme | Function | Step in Pathway |

|---|---|---|

| BX1 | Converts indole-3-glycerol phosphate to indole | 1 |

| BX2-BX5 | Catalyze the conversion of indole to DIBOA | 2 |

| BX8/BX9 | Glucosylate DIBOA to form DIBOA-glucoside | 3 |

| BX6 | Hydroxylates DIBOA-glucoside | 4 |

Benzoxazinoids are well-known for their role as allelochemicals, which are chemical compounds produced by a plant that can affect the growth, survival, and reproduction of other organisms. nih.govnih.govnih.gov They are a key component of the plant's defense system and are involved in interactions with herbivores, microbes, and competing plants. nih.govacs.orgscielo.br

The allelopathic effects of benzoxazinoids contribute to the weed suppression observed in crops like rye. nih.govresearchgate.net When released into the soil from living roots or decomposing plant material, these compounds can inhibit the germination and growth of neighboring plants. nih.govresearchgate.net The concentration and composition of benzoxazinoids can vary between different plant varieties and are influenced by environmental factors. acs.org

In intact plant cells, benzoxazinoids are stored as stable, non-toxic glucosides, primarily in the vacuole. mdpi.comkegg.jpresearchgate.net However, when the plant tissue is damaged, for instance by an herbivore or pathogen, the glucosides come into contact with β-glucosidases located in the plastids and cell wall. mdpi.comresearchgate.net These enzymes rapidly hydrolyze the glucosides, releasing the unstable and biologically active aglycones (e.g., DIBOA and DIMBOA). scielo.brresearchgate.net

These aglycones can then undergo further degradation. For example, DIBOA can be transformed into 2-benzoxazolinone (BOA), and DIMBOA can degrade into 6-methoxy-2-benzoxazolinone (MBOA). researchgate.netnih.gov The half-life of these aglycones is dependent on environmental conditions such as pH. mdpi.comnih.govnih.gov In the soil, these degradation products can be further transformed by microbial activity. nih.govfrontiersin.orgacs.org For instance, BOA can be biotransformed into 2-aminophenoxazin-3-one (APO). nih.gov

This two-component defense system, involving the storage of inactive precursors and their rapid activation upon tissue damage, is an effective strategy for plant defense. mdpi.comresearchgate.net

Environmental Impact Assessments and Pollutant Studies

Comprehensive environmental impact assessments and specific studies treating this compound as a pollutant are scarce. The existing body of knowledge on benzoxazinones in the environment is largely centered on their natural derivatives. Studies on these compounds investigate their persistence in soil, their degradation pathways, and their effects on surrounding ecosystems. For instance, the degradation of DIMBOA in soil has been studied, revealing its transformation into other compounds with varying levels of persistence and toxicity. However, it is not scientifically sound to extrapolate these findings to the nitro-substituted variant, as the presence and position of the nitro group (-NO2) can significantly alter the chemical and toxicological properties of the molecule.

Benzoxazinone-Mediated Triazine Degradation

The role of benzoxazinones in the degradation of triazine herbicides, such as atrazine, is a well-documented phenomenon. This process is primarily understood through the study of DIBOA and DIMBOA. These compounds can facilitate the chemical transformation of triazines into less toxic metabolites. The mechanism involves the nucleophilic attack by the benzoxazinone on the triazine ring, leading to the displacement of a chlorine atom and subsequent hydrolysis.

Despite this established role for certain benzoxazinones, there is a lack of specific research investigating whether this compound can mediate the degradation of triazines in a similar manner. The electronic effects of the nitro group could potentially influence its reactivity and, consequently, its ability to degrade pollutants like triazines. However, without dedicated experimental data, any such role remains speculative.

Computational and Mechanistic Studies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of potential drug candidates with their protein targets.

Receptor Binding Affinity and Inhibition Constant Predictions

For derivatives of the core 7-nitro-2H-1,4-benzoxazin-3(4H)-one structure, specifically 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones, molecular docking studies have been conducted to predict their binding affinity and inhibition constants (Kᵢ) against targets like the protease caspase. nih.gov The docking score, which estimates the binding energy, is used to calculate the Kᵢ value, indicating the concentration of inhibitor required to achieve 50% inhibition. nih.gov

Studies on a series of these 2-aryl substituted derivatives revealed that compounds with specific substitutions showed higher binding efficiency. nih.govnih.govbohrium.comcityu.edu.hk For instance, docking simulations predicted that the 2-(naphthalen-1-yl) and 2-(p-tolyl) derivatives exhibited strong binding affinities, which was reflected in their low predicted inhibition constants. nih.govnih.govbohrium.comcityu.edu.hk This suggests a potent inhibitory potential against the target protein. nih.gov

Table 1: Predicted Binding Affinity and Inhibition Constants for Selected 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-one Derivatives against Caspase

| Compound | Substituent at C-2 | Predicted Inhibition Constant (Kᵢ) (nmol) |

| 3a | p-tolyl | 4.397 |

| 3h | Naphthalen-1-yl | 3.713 |

Data sourced from Bari, A., et al. (2020). nih.gov

Ligand-Protein Interaction Profiling

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex. For 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones, docking studies showed that the ligands consistently bound within the same binding pocket of the caspase enzyme. nih.gov The interactions are primarily characterized by:

Hydrogen Bonding: The presence of electronegative atoms, such as oxygen and nitrogen in the benzoxazinone (B8607429) core, facilitates the formation of strong hydrogen bonds with amino acid residues in the active site. nih.gov

π-π and π-Alkyl Interactions: The aromatic rings of the benzoxazinone scaffold and the aryl substituents engage in π-π stacking and π-alkyl interactions with the protein's residues. nih.gov

Similarly, molecular docking studies on other derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold against different targets, such as E. coli DNA gyrase, have highlighted the importance of these interactions for binding efficacy. ijpsjournal.com In these cases, key amino acid residues in the GyrB active site were identified as being essential for the binding of the inhibitors. ijpsjournal.com Docking of other novel 1,4-benzoxazinone derivatives against glucosamine-6-phosphate synthase also helped to elucidate the interactions between the active compounds and the enzyme's active site residues. ekb.eg

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies provide insights into molecular structure, stability, and reactivity, which are fundamental to understanding biological activity.

Electronic Effects and Reactivity Predictions (e.g., Fukui indices)

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoxazinone scaffold. nih.govsvedbergopen.com It reduces the electron density of the aromatic ring through both inductive and resonance effects, which can activate the molecule for reactions with nucleophiles. nih.govnih.gov This electronic modification is key to the reactivity and, consequently, the biological activity of this compound. nih.govchemimpex.com

Fukui functions are used in DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com For aromatic systems containing nitro groups, the Fukui function can predict how the electron-withdrawing nature of the group influences local reactivity. mdpi.com While specific Fukui index calculations for this compound are not prominently available, the general principles suggest that the nitro group would render adjacent carbons more electrophilic and susceptible to nucleophilic attack. nih.govmdpi.com

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is another critical parameter. A smaller gap generally implies higher chemical reactivity. researchgate.net The introduction of a nitro group is known to affect the HOMO-LUMO gap, thereby modulating the molecule's reactivity and stability. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the chemical features responsible for their biological effects. rdd.edu.iq

Impact of Substituent Position and Nature on Activity

For the 1,4-benzoxazin-3-one scaffold, the nature and position of substituents are critical determinants of biological activity. In the case of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones, the presence of the nitro group at position 7 is a foundational element, while the substituent at position 2 provides a point for significant modulation of activity. nih.govbohrium.com

A study on the anticancer activity of these compounds against HeLa cells revealed distinct SAR trends: nih.gov

Electron-donating groups on the 2-aryl substituent, such as the methyl group in 7-nitro-2-(p-tolyl)-4H-benzo[d] nih.govnih.govoxazin-4-one (3a ), were associated with superior cytotoxic activity. bohrium.com

Electron-withdrawing groups , particularly halogens, on the 2-aryl ring generally resulted in average to lower cytotoxicity. bohrium.com For example, the 2-(4-bromophenyl) derivative (3d ) showed less activity than compounds with electron-donating groups. nih.gov

The size and aromaticity of the substituent also play a role. The 2-(naphthalen-1-yl) derivative (3h ) showed high efficiency in docking studies, suggesting that a larger, electron-rich system can enhance binding. nih.govnih.govcityu.edu.hk

These findings indicate that fine-tuning the electronic properties and steric bulk of the substituent at the C-2 position is a viable strategy for optimizing the anticancer potential of the this compound scaffold.

Table 2: Summary of Structure-Activity Relationship for Anticancer Activity of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones

| Compound | Substituent at C-2 | Nature of Substituent | Relative Cytotoxic Activity |

| 3a | p-tolyl | Electron-donating | High |

| 3c | 4-methoxyphenyl | Electron-donating | High |

| 3d | 4-bromophenyl | Electron-withdrawing (Halo) | Moderate/Low |

| 3k | 4-(dimethylamino)phenyl | Strong Electron-donating | High |

Data interpretation based on Bari, A., et al. (2020). nih.govbohrium.com

Design Principles for Lead Optimization

The 2H-1,4-benzoxazin-3(4H)-one scaffold, including its 7-nitro substituted variant, is a recognized heterocyclic compound with considerable biological activity and relatively low toxicity, making it a valuable starting point in drug discovery. nih.gov The process of lead optimization aims to refine the structure of such a "hit" or "lead" compound to enhance its desired pharmacological properties while minimizing undesirable effects. nih.gov

A key strategy in the lead optimization of benzoxazinone derivatives involves molecular hybridization, where pharmacologically active fragments are combined to improve therapeutic efficacy. nih.gov For instance, the 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones were developed by condensing 4-nitroanthranilic acid with various acid chlorides, demonstrating a straightforward method for creating a library of related compounds. nih.gov Computational docking studies on these derivatives are then employed to understand their binding affinity and interactions with biological targets, such as caspase enzymes in cancer cells. nih.gov These studies help in identifying which substitutions on the benzoxazinone core lead to better binding energy and inhibition constants. nih.gov

Another design principle involves linking the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold to other heterocyclic systems, like 1,2,3-triazoles. This approach is intended to create molecules that can interact with biological targets in specific ways. For example, some designs aim for the molecule to insert into the DNA of cancer cells, inducing damage and subsequent cell death. nih.gov Furthermore, modifications to the benzoxazinone core can be guided by the goal of influencing specific cellular pathways. Derivatives have been designed to activate the Nrf2-HO-1 pathway, which helps in reducing cellular reactive oxygen species (ROS) and alleviating inflammation. nih.gov

Crystallographic Data Analysis and Molecular Conformation

In a closely related derivative, 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, the benzoxazin-4-one fused-ring system is essentially planar. researchgate.net Similarly, in 2-(2-amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, the benzoxazin-4-one fused-ring system shows only a minimal deviation from planarity (r.m.s. deviation = 0.018 Å) and is nearly coplanar with the attached benzene (B151609) ring, with a dihedral angle of just 0.81 (4)°. researchgate.net However, the nitro groups in this compound are twisted out of the plane of the benzene rings to which they are attached. researchgate.net

The crystallographic data for these representative compounds are summarized in the table below.

Table 1: Crystallographic Data for 7-Nitro-1,4-benzoxazin-3-one Derivatives

| Parameter | 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one researchgate.net | 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one researchgate.net |

|---|---|---|

| Chemical Formula | C₁₄H₈N₂O₄ | C₁₄H₈N₄O₆ |

| Molecular Weight | 268.22 | 328.24 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 7.6403 (14) | 7.0229 (3) |

| b (Å) | 7.4693 (13) | 8.6148 (3) |

| c (Å) | 22.047 (4) | 21.5662 (15) |

| β (°) | 105.595 (6) | 90.029 (6) |

| Volume (ų) | 1211.9 (4) | 1304.77 (12) |

| Z | 4 | 4 |

| Temperature (K) | 293 (2) | 100 |

| R-factor | 0.057 | 0.034 |

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice for 7-nitro-1,4-benzoxazin-3-one derivatives is achieved through a network of intermolecular forces. These interactions dictate how the molecules arrange themselves in the solid state, influencing physical properties such as melting point and solubility.

In the crystal structure of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, the packing is stabilized by intermolecular C—H⋯O hydrogen bonds. researchgate.net Additionally, weak π–π stacking interactions are observed between adjacent molecules, with a centroid–centroid distance of 3.6 (17) Å, which further contributes to the formation of parallel layers along the b-axis. researchgate.net

For 2-(2-amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, a more complex network of interactions is present. Amine–nitro N—H⋯O hydrogen bonds create centrosymmetric dimeric aggregates. researchgate.net These dimers are then interconnected into a three-dimensional architecture through oxazinyl–nitro C—H⋯O interactions and π–π stacking interactions, with an inter-centroid distance of 3.5069 (7) Å between the oxazinyl and terminal benzene rings. researchgate.net An intramolecular N—H⋯N hydrogen bond is also present in this molecule. researchgate.net These combined interactions result in a highly organized and stable crystal structure.

Table 2: Hydrogen-Bond Geometry for 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C5—H5A···O1ⁱ | 0.93 | 2.56 | 3.301 (3) | 137 |

| C14—H14A···O2 | 0.93 | 2.41 | 2.738 (3) | 100 |

Symmetry code: (i) x+1, -y+1/2, z+1/2 Source: researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The classical synthesis of benzoxazinones, such as reacting anthranilic acids with aroyl chlorides, provides a reliable foundation. mdpi.comnih.gov However, modern organic synthesis is continually seeking more efficient, economical, and environmentally benign methods. Future efforts will likely focus on the development of novel catalytic systems and one-pot procedures to construct the 7-nitro-2H-1,4-benzoxazin-3(4H)-one core and its derivatives.

Recent advancements in the synthesis of the broader benzoxazinone (B8607429) class highlight promising avenues: